molecular formula C5H14N2 B1617765 Pentylhydrazine CAS No. 2656-71-5

Pentylhydrazine

Cat. No. B1617765
Key on ui cas rn: 2656-71-5
M. Wt: 102.18 g/mol
InChI Key: YVZACCLFRNQBNO-UHFFFAOYSA-N
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Patent
US04645838

Procedure details

A warm solution of 6.02 g (49.3 mM) ethoxymethylenemalononitrile in 20 ml of ethanol was added via a cannula to a stirred solution of 6.04 g (59.1 mM)n- pentylhydrazine in 20 ml of ethanol at 50° C. The reaction mixture was then heated to reflux for 30 minutes, then cooled in a refrigerator for 18 hours. The off-white crystalline precipitate was filtered to yield 7.73 g (88%) of the title compound, mp=143°-144° C.; tlc, Rf =0.5, silica gel, methanol:chloroform (1:19).
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[CH2:10]([NH:15][NH2:16])[CH2:11][CH2:12][CH2:13][CH3:14]>C(O)C>[NH2:9][C:8]1[N:15]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[N:16]=[CH:4][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
6.02 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
6.04 g
Type
reactant
Smiles
C(CCCC)NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a refrigerator for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The off-white crystalline precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CCCCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.73 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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